molecular formula C14H18O4 B2377732 4-(4-Acetyl-phenoxy)-butyric acid ethyl ester CAS No. 174884-09-4

4-(4-Acetyl-phenoxy)-butyric acid ethyl ester

Cat. No. B2377732
CAS RN: 174884-09-4
M. Wt: 250.294
InChI Key: VIBMSNLNURQOFL-UHFFFAOYSA-N
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Description

“4-(4-Acetyl-phenoxy)-butyric acid ethyl ester” is a chemical compound with the molecular formula C12H14O4 . It is also known as Ethyl (4-acetylphenoxy)acetate . This compound is related to 4-acetylphenoxyacetic acid, which has the molecular formula C10H10O4 .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a dinuclear Dy(III) complex was synthesized using dysprosium chloride hexahydrate, (4-acetyl-phenoxy)acetic acid, NaOH, and 1,10-phenantroline . Another method involves a Williamson ether synthesis method and Smiles rearrangement reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Acetyl-phenoxy)-butyric acid ethyl ester” are not explicitly mentioned in the retrieved sources. A related compound, (4-Acetylphenoxy)-acetic acid tert-butyl ester, has a molecular weight of 250.29 and a predicted boiling point of 359.0±17.0 °C .

Scientific Research Applications

Synthesis and Industrial Production

4-(4-Acetyl-phenoxy)-butyric acid ethyl ester is utilized in the synthesis of various compounds. For instance, it is an intermediate in the production of R-2-hydroxy-4-phenyl ethyl butyrate, an important component of an angiotensin-converting enzyme inhibitor. The synthesis process involves enzyme activity, resolution, Friedel-Crafts reaction, hydrogenolysis, and esterification, highlighting its industrial significance (Li, 2003).

Biological Activities and Impact

The compound and its derivatives show varied biological activities. Phenolic acids and derivatives, including ethyl esters, have been studied for their anticholinesterase activity. Specific ethyl esters were found to be potent inhibitors, indicating their potential therapeutic applications (Szwajgier, 2013).

In another study, 4-Chloroindole-3-acetic acid and its esters, including ethyl esters, displayed significant biological activities in plant growth and development, suggesting their potential in agricultural applications (Katayama, 2000).

Analytical Applications

The compound has been analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to understand its composition and derivatives. Such analyses are crucial in confirming the structure and purity of the compound for various applications (W. Ming, 2007).

Environmental Impact

Studies have also explored the environmental impact of similar esters. For instance, esters of phthalic acid, which are structurally related, have been analyzed for their effects on human health and the environment, indicating the significance of understanding the broader impact of such compounds (Mankidy et al., 2013).

Chemical and Physical Properties

The compound's derivatives have been characterized to understand their physical and chemical properties. For example, the crystal structure of related esters has been determined through X-ray diffraction studies, which is crucial for applications in material science and chemistry (Ranganatha et al., 2012).

properties

IUPAC Name

ethyl 4-(4-acetylphenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-17-14(16)5-4-10-18-13-8-6-12(7-9-13)11(2)15/h6-9H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBMSNLNURQOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCOC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-acetylphenoxy)butanoate

Synthesis routes and methods

Procedure details

A solution of 0.90 g (6.61 mmol) of 4'-hydroxyacetophenone, and 1.93 g (9.92 mmol) of ethyl 4-bromobutyrate in 1.80 mL of N,N-dimethylformamide is stirred for 48 hours, under dry conditions with 2.74 g (19.8 mmol) of potassium carbonate and 0.110 g (0.66 mmol) of potassium iodide. The reaction mixture is then evaporated under vacuum, and the residue partitioned between ether and water. The organic phase is separated, washed thrice with water, dried with magnesium sulfate, filtered, and evaporated under vacuum to give a brown solid. This is recrystallized from a warm ether-hexane mixture. The beige crystals are air dried, leaving 0.84 g (51%) of 4-(4-acetylphenoxy)butanoic acid, ethyl ester: m.p. 59°-61° C.; IR (KBr) 1740, 1670 cm-1 ; 1H-NMR (CDCl3) is consistent with the desired product; MS (FAB) m/e 251.1285 Δ=-0.2 mmμ (M+ +H). Analysis calculated for C14 H18O4 : C, 67.18; H, 7.25; O, 25.57. Found: C, 67.16; H, 7.16; O, 25.68.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
solvent
Reaction Step One

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